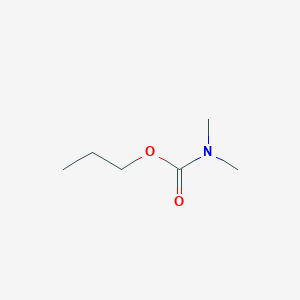
Propyl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl dimethylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound is particularly notable for its use as an intermediate in organic synthesis and as a pesticide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl dimethylcarbamate can be synthesized through several methods. One common method involves the reaction of propylamine with dimethyl carbonate in the presence of a catalyst. This reaction proceeds under mild conditions and avoids the use of toxic reagents like phosgene . Another method involves the reaction of propylamine with methyl chloroformate, which also yields this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow systems to enhance efficiency and yield. The reaction of propylamine with dimethyl carbonate in the presence of solid catalysts such as iron-chrome catalysts has been shown to be effective . This method is environmentally friendly and avoids the use of hazardous materials.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates .
Wissenschaftliche Forschungsanwendungen
Propyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a tool for studying enzyme inhibition, particularly cholinesterase inhibition.
Industry: It is used in the production of pesticides, fungicides, and herbicides.
Wirkmechanismus
Propyl dimethylcarbamate exerts its effects primarily through the inhibition of cholinesterase enzymes. It forms a reversible complex with the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, resulting in prolonged nerve impulses . The molecular targets include acetylcholinesterase and butyrylcholinesterase enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Butyl carbamate
Uniqueness
Propyl dimethylcarbamate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. Compared to methyl and ethyl carbamates, this compound has a longer alkyl chain, which can enhance its lipophilicity and ability to penetrate biological membranes .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its synthesis, reactivity, and biological activity make it a valuable tool in scientific research and industrial applications. Understanding its properties and mechanisms of action can lead to the development of new compounds and technologies.
Eigenschaften
CAS-Nummer |
6154-16-1 |
|---|---|
Molekularformel |
C6H13NO2 |
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
propyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C6H13NO2/c1-4-5-9-6(8)7(2)3/h4-5H2,1-3H3 |
InChI-Schlüssel |
ZXQJLRQAYKMYDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Heptylbenzo[f]quinazoline-1,3-diamine](/img/structure/B12914186.png)
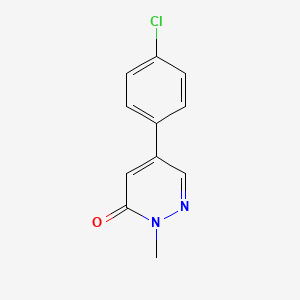
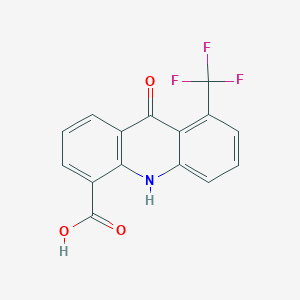
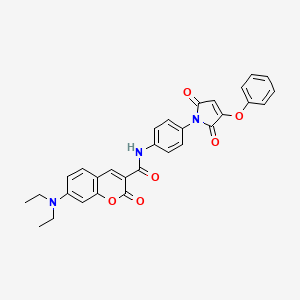
![3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid](/img/structure/B12914223.png)
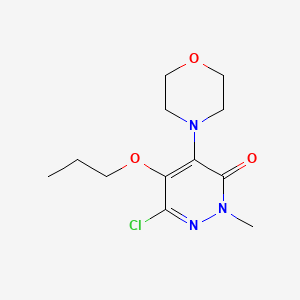
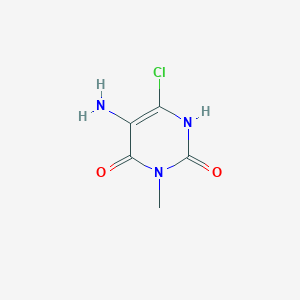
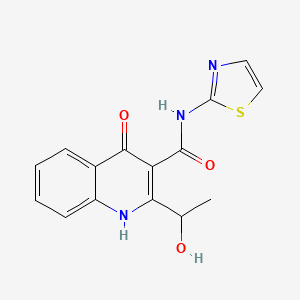
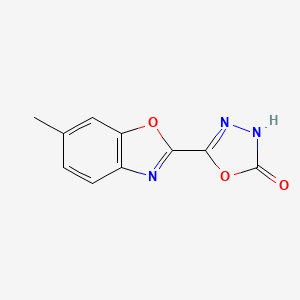
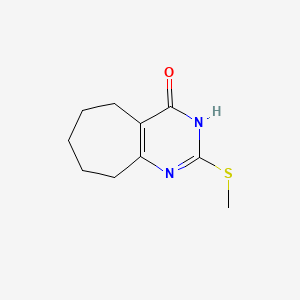
![1-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylmethanamine;oxalic acid](/img/structure/B12914249.png)
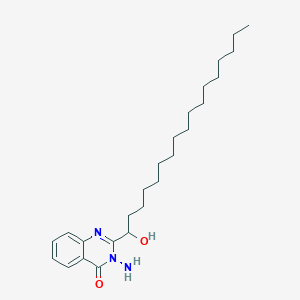

![3-Methyl-7-(2-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12914260.png)
